Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylate

Stereochemistry Chiral resolution Building block quality

tert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylate (CAS 1932112-98-5, C₁₂H₂₂N₂O₂, MW 226.32) is a Boc-protected, racemic bicyclic diamine building block. The compound contains a conformationally constrained 3,9-diazabicyclo[4.2.1]nonane core—a bridged seven-membered ring bearing two endocyclic nitrogen atoms at positions 3 and 9, with the Boc group installed exclusively at the N3 position.

Molecular Formula C12H22N2O2
Molecular Weight 226.32
CAS No. 1932112-98-5
Cat. No. B3249290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylate
CAS1932112-98-5
Molecular FormulaC12H22N2O2
Molecular Weight226.32
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2CCC(C1)N2
InChIInChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-9-4-5-10(8-14)13-9/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1
InChIKeyWFPATFQNPHQQIG-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylate (CAS 1932112-98-5): Core Properties and Sourcing Context


tert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylate (CAS 1932112-98-5, C₁₂H₂₂N₂O₂, MW 226.32) is a Boc-protected, racemic bicyclic diamine building block . The compound contains a conformationally constrained 3,9-diazabicyclo[4.2.1]nonane core—a bridged seven-membered ring bearing two endocyclic nitrogen atoms at positions 3 and 9, with the Boc group installed exclusively at the N3 position . This scaffold has been validated in medicinal chemistry as the key structural component of potent dual orexin receptor antagonists demonstrating oral bioavailability and sleep-promoting activity in rat EEG models [1][2]. The rac-(1S,6R) designation specifies a racemic mixture with defined relative (1S,6R) configuration at the bridgehead carbons, distinguishing it from non-stereochemically assigned analogs [3].

Why Generic Substitution Fails: The Hidden Risks of Swapping tert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylate Analogs


The 3,9-diazabicyclo[4.2.1]nonane scaffold family contains multiple building-block variants that differ in stereochemical definition, Boc protection site, and N-substitution pattern—parameters that critically govern downstream reaction selectivity, chiral purity of final APIs, and biological target engagement. The racemic mixture CAS 1932112-98-5 carries a defined (1S,6R) relative configuration that directly enables chiral resolution or asymmetric synthesis pathways [1]; the non-stereochemically defined CAS 286947-16-8 lacks this information and may contain variable diastereomeric ratios. The regioisomeric CAS 1356090-66-8 places the Boc group at N9 instead of N3, which alters the nucleophilicity and steric environment of the remaining free amine, fundamentally changing reactivity in amide coupling or reductive amination sequences . Furthermore, the 3,9-diazabicyclo[4.2.1]nonane core itself provides a specific conformational constraint and seven-membered-ring geometry that differs from smaller bicyclic systems (e.g., 3,8-diazabicyclo[3.2.1]octane) or unconstrained piperazine/diazepane motifs—differences quantitatively reflected in receptor binding Ki values and functional assay shifts [2]. Substitution without verifying these parameters risks synthetic failure, inconsistent SAR, and procurement of material with undocumented stereochemical composition.

Quantitative Differentiation Evidence for tert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylate (CAS 1932112-98-5)


Stereochemically Defined Racemate vs. Undefined Analog: Enabling Chiral Resolution Pathways

CAS 1932112-98-5 is explicitly designated as rac-(1S,6R), confirming a racemic mixture with both (1S,6R) and (1R,6S) enantiomers present in equal proportions. The enantiopure (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative has been the subject of dedicated asymmetric synthesis development, including a crystallization-induced diastereomer transformation (CIDT) process achieving high enantiomeric selectivity [1]. In contrast, the commonly listed alternative CAS 286947-16-8 is designated simply as 'tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate' without stereochemical specification, introducing ambiguity in the enantiomeric/diastereomeric composition of supplied material .

Stereochemistry Chiral resolution Building block quality Asymmetric synthesis

Boc Protection at N3 vs. N9: Regiochemical Differentiation Dictates Synthetic Utility

CAS 1932112-98-5 carries the Boc protecting group at the N3 position of the bicyclic scaffold, leaving the N9 secondary amine free for further functionalization. The regioisomer tert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate (CAS 1356090-66-8) places Boc at N9, leaving N3 free . This positional difference produces amines with distinct steric environments and nucleophilicities: the N3 position resides within the seven-membered ring segment while N9 sits at the bridgehead junction adjacent to the ethylene bridge. In the Coleman 2010 orexin antagonist study, the N3-Boc-protected scaffold was used as the synthetic entry point for installing the critical quinazoline and amide pharmacophores at N9, ultimately yielding compound 8a with OX1R Ki = 1.2 nM and OX2R Ki = 0.6 nM [1].

Regiochemistry Protecting group strategy orthogonal deprotection Medicinal chemistry building block

Conformational Constraint Benefits: 3,9-Diazabicyclo[4.2.1]nonane Core vs. Unconstrained Diazepane – Impact on Binding and Functional Assay Shift

The 3,9-diazabicyclo[4.2.1]nonane core enforces conformational constraint of the diazepane ring system via an ethylene bridge. In the Merck orexin antagonist program, the constrained compound 8a (built on the 3,9-diazabicyclo[4.2.1]nonane scaffold) retained balanced dual orexin receptor potency (OX1R Ki = 1.2 nM, OX2R Ki = 0.6 nM) comparable to the unconstrained diazepane lead 1 (OX1R Ki = 0.4 nM, OX2R Ki = 0.6 nM) [1]. However, the constrained scaffold exhibited a substantially larger shift between binding affinity and functional cellular potency: FLIPR IC₅₀ / binding Ki ratio = 160–340 for 8a versus 24–45 for unconstrained 1, attributed to higher lipophilicity of the constrained analog (measured LogP > 3.4 for 8a vs. 2.9 for 1) [1]. Despite this shift, 8a demonstrated good oral bioavailability and robust sleep-promoting activity in a rat EEG model [1][2].

Conformational constraint Orexin receptor Binding affinity FLIPR assay Drug design

Purity Specification: NLT 98% with Batch-Specific QC Documentation Enabling Regulated Research

CAS 1932112-98-5 is supplied by multiple vendors with a minimum purity specification of NLT 98% (HPLC), accompanied by batch-specific QC documentation including NMR, HPLC, and in some cases GC analyses . The non-stereochemically defined analog CAS 286947-16-8 is available at purities ranging from 95% to 98%+ depending on supplier, with variable QC documentation standards . For building blocks destined for SAR studies or scale-up, the availability of consistent, documented purity reduces the risk of confounding biological data arising from impurities and ensures reproducibility across synthetic batches.

Purity Quality control Batch consistency Regulated research

Scalable Asymmetric Synthesis Pathway Validated: CIDT Process for (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane Derivatives

A scalable crystallization-induced diastereomer transformation (CIDT) process for the asymmetric synthesis of the enantiopure (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative has been developed and published by Bristol Myers Squibb process chemists [1]. This methodology starts from commercially available nortropinone derivatives, employs (S)-phenylethylamine as a chiral auxiliary, and proceeds through a stereospecific Beckmann rearrangement followed by LiAlH₄ reduction to afford the monoprotected (1S,6R) scaffold with high diastereoselectivity [1]. The existence of a published scalable route to the enantiopure form directly validates the racemate CAS 1932112-98-5 as a credible entry point for chiral resolution, as the CIDT process enables upgrading the racemate to enantiopure material at scale—a capability not demonstrated for regioisomeric or non-stereochemically defined analogs [1][2].

Scalable synthesis Asymmetric synthesis CIDT Process chemistry Bristol Myers Squibb

Predicted Physicochemical Profile: Density, Boiling Point, and LogP Differentiate from Smaller Bicyclic Diamine Building Blocks

Computationally predicted physicochemical properties for the 3,9-diazabicyclo[4.2.1]nonane scaffold differentiate it from smaller bicyclic diamine building blocks commonly used as piperazine replacements. The target Boc-protected compound C₁₂H₂₂N₂O₂ has predicted density ~1.07 g/cm³, boiling point ranges of 282–302 °C (EPA T.E.S.T. and EPI Suite estimates), and flash point ~172 °C [1]. The parent 3,9-diazabicyclo[4.2.1]nonane core has a predicted LogP range of -0.5 to 0.2, indicating hydrophilic character attributable to the diamine motif . In contrast, the smaller 3,8-diazabicyclo[3.2.1]octane scaffold (C₇H₁₄N₂, MW ~126) has different predicted properties (lower boiling point, different LogP), and the 2,5-diazabicyclo[2.2.1]heptane scaffold (C₅H₁₀N₂, MW ~98) is substantially smaller with distinct conformational constraints [2]. The C₁₂ framework of the target compound, with its seven-membered ring containing the N3 nitrogen and an ethylene bridge to the N9 bridgehead, provides a unique spatial arrangement of the two amine functionalities that cannot be replicated by smaller bicyclic systems.

Physicochemical properties Predicted data Building block selection Drug-likeness

Optimal Application Scenarios for tert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylate (CAS 1932112-98-5)


Discovery-Stage Orexin Receptor Antagonist Programs Requiring Conformationally Constrained Diazepane Scaffolds

The 3,9-diazabicyclo[4.2.1]nonane core of CAS 1932112-98-5 is the validated scaffold underlying potent dual orexin receptor antagonists (DORAs) with demonstrated oral bioavailability and sleep-promoting activity in rat EEG models [1]. Compound 8a, synthesized from the N3-Boc-protected scaffold, achieved OX1R Ki = 1.2 nM and OX2R Ki = 0.6 nM [1]. The N3-Boc protection enables selective functionalization at the N9 bridgehead amine—the critical vector for installing quinazoline and amide pharmacophores in the reported DORA series [1]. Medicinal chemistry teams pursuing orexin receptor modulation for insomnia or related sleep disorders can directly leverage this building block to access the published SAR space without requiring de novo scaffold synthesis. The constrained geometry enforces a bioactive conformation that pre-organizes the molecule for receptor binding, reducing the entropic penalty relative to flexible diazepane analogs [1].

Chiral Resolution and Enantiopure API Intermediate Supply via CIDT Methodology

Programs requiring enantiopure (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivatives can source the racemate CAS 1932112-98-5 as a cost-effective starting material and apply the published CIDT process to obtain enantiopure material [1]. The Bristol Myers Squibb process development team demonstrated that (S)-phenylethylamine-mediated CIDT, followed by stereospecific Beckmann rearrangement and LiAlH₄ reduction, delivers the monoprotected (1S,6R) scaffold at process scale from commercially available nortropinone derivatives [1]. This established route de-risks the transition from medicinal chemistry to process chemistry, as the key stereochemistry-establishing step has been demonstrated with mechanistic understanding of the selectivity [1]. The defined rac-(1S,6R) stereochemistry of CAS 1932112-98-5 ensures that chiral resolution or CIDT-based enrichment begins from a known, reproducible starting point.

Scaffold-Hopping Studies Comparing Bicyclic Diamine Cores for Conformational Constraint

In systematic scaffold-hopping exercises where multiple diazabicycloalkane cores are evaluated for a given biological target, CAS 1932112-98-5 provides the 3,9-diazabicyclo[4.2.1]nonane entry with N3-Boc protection and defined rac-(1S,6R) stereochemistry [1]. Loriga et al. (2015) investigated 3,9-diazabicyclo[4.2.1]nonane alongside 3,6-diazabicyclo[3.1.1]heptane, 3,8-diazabicyclo[3.2.1]octane, 3,9-diazabicyclo[3.3.1]nonane, and 3,10-diazabicyclo[4.3.1]decane as delta opioid agonist scaffolds, demonstrating that the specific ring size and nitrogen placement directly impact receptor affinity and selectivity [2]. The Boc-protected building block enables parallel library synthesis where each scaffold is identically N-protected, ensuring that observed SAR differences originate from scaffold geometry rather than protecting group effects [1][2].

GLP-Track and IND-Enabling Studies Requiring High-Purity, Batch-Documented Intermediates

CAS 1932112-98-5 is supplied at NLT 98% purity with available batch-specific QC documentation (NMR, HPLC, GC) from multiple vendors [1][2]. For programs advancing lead compounds into regulated safety pharmacology or GLP toxicology studies, where impurity profiles must be documented and controlled, this purity specification and analytical traceability meet the minimum requirements for building-block quality. The defined stereochemistry further supports chiral impurity profiling of downstream enantiopure APIs, as the racemic starting material enables method development for chiral HPLC separation and enantiomeric excess determination [1]. When compared to the non-stereochemically assigned analog CAS 286947-16-8 (available at variable purities from 95% upward), CAS 1932112-98-5 offers a more rigorously defined quality baseline for regulated research applications [3].

Quote Request

Request a Quote for tert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.